PARP10-IN-22
Description
Overview of the Poly(ADP-ribose) Polymerase Superfamily and Mono-ADP-Ribosyltransferases
The Poly(ADP-ribose) Polymerase (PARP) superfamily comprises a group of enzymes that are crucial for a variety of cellular processes. bpsbioscience.com These enzymes utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate to catalyze the transfer of ADP-ribose units onto target proteins, a post-translational modification known as ADP-ribosylation. nih.govfrontiersin.org This process can involve the transfer of a single ADP-ribose unit (mono-ADP-ribosylation or MARylation) or multiple units to form long, branched chains (poly-ADP-ribosylation or PARylation). nih.govresearchgate.net
The PARP family is diverse, with 17 members in humans, and is categorized based on their catalytic activity. acs.orgoncotarget.com Enzymes like PARP1 and PARP2 are well-known for their role in DNA repair and are poly-ARTs (poly-ADP-ribosyltransferases). researchgate.net In contrast, a subset of the PARP family, including PARP10, function as mono-ADP-ribosyltransferases (mono-ARTs). oncotarget.commdpi.comuniversiteitleiden.nl These mono-ARTs are distinguished by variations in their catalytic domains which restrict them to transferring only a single ADP-ribose moiety. frontiersin.org
ADP-ribosylation is a reversible process and plays a significant role in signaling pathways, DNA repair, gene transcription, apoptosis, and the maintenance of genomic stability. universiteitleiden.nlresearchgate.net
Distinctive Characteristics and Domain Architecture of PARP10
PARP10, also known as ARTD10, was the first member of the PARP family to be characterized as a mono-ADP-ribosyltransferase. mdpi.comresearchgate.net It is a multi-domain protein with a unique architecture among the PARP family. core.ac.uk
Key domains of human PARP10 include:
RNA Recognition Motif (RRM): Located near the N-terminus, this domain suggests a role in RNA binding. core.ac.ukresearchgate.netnih.gov
Ubiquitin-Interacting Motifs (UIMs): PARP10 possesses two UIMs that enable it to recognize and interact with ubiquitinated proteins, playing a role in signaling pathways like NF-κB. mdpi.comresearchgate.netresearchgate.netnih.gov
PARP Catalytic Domain: This C-terminal domain is responsible for the enzyme's mono-ADP-ribosyltransferase activity. researchgate.netcore.ac.uk A key feature distinguishing it from poly-ARTs is the substitution of a critical glutamate (B1630785) residue in the active site with a hydrophobic amino acid, such as isoleucine. frontiersin.orgcohenlabohsu.com
Nuclear Export Sequence (NES): A leucine-rich NES facilitates the shuttling of PARP10 between the nucleus and the cytoplasm. researchgate.netcore.ac.uk
This combination of domains allows PARP10 to participate in a wide array of cellular functions by interacting with a diverse set of proteins. researchgate.netnih.gov
Fundamental Physiological Roles of PARP10 in Cellular Homeostasis
PARP10 is implicated in a multitude of fundamental physiological processes that are essential for maintaining cellular homeostasis. Its functions are diverse and context-dependent, sometimes appearing contradictory.
Key physiological roles of PARP10 include:
DNA Damage Response and Genome Stability: PARP10 plays a role in the response to DNA damage, particularly in the context of replication stress. cambridge.org It interacts with Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication and repair, to promote the bypass of DNA lesions through a process called translesion synthesis (TLS). oncotarget.comresearchgate.netfrontiersin.org This function helps to alleviate replication stress and maintain genome stability. researchgate.net
Cell Cycle Regulation: PARP10 is involved in regulating the cell cycle. mdpi.com It has been shown to be necessary for the G1 to S phase transition and to prevent defects in the G2/M phase progression. researchgate.netfrontiersin.org It can MARylate and regulate the activity of key cell cycle kinases like Aurora A. mdpi.comresearchgate.net
Regulation of Signaling Pathways: PARP10 modulates several important signaling pathways. It can inhibit the NF-κB pathway by MARylating NEMO, a key component of the pathway. frontiersin.orgscielo.br It also influences the PI3K-AKT and MAPK signaling pathways to promote cell growth and migration. researchgate.net
Metabolism: Emerging evidence suggests a role for PARP10 in metabolic regulation. nih.gov It has been linked to the regulation of fatty acid oxidation and can influence mitochondrial oxidative capacity. nih.gov
Oncogenesis: The role of PARP10 in cancer is complex. It was initially identified as an interacting partner of the c-Myc oncoprotein and was found to inhibit its transforming activity. researchgate.netfrontiersin.org However, subsequent studies have shown that PARP10 can also promote cellular proliferation and tumorigenesis by alleviating replication stress. frontiersin.orgnih.gov Its overexpression has been observed in various cancers. researchgate.netnih.gov
Properties
Molecular Formula |
C16H13F3N2O |
|---|---|
Molecular Weight |
306.2882 |
IUPAC Name |
5-Methyl-6-(2-(trifluoromethyl)pyridin-4-yl)-3,4-dihydroisoquinolin-1(2H)-one |
InChI |
InChI=1S/C16H13F3N2O/c1-9-11(2-3-13-12(9)5-7-21-15(13)22)10-4-6-20-14(8-10)16(17,18)19/h2-4,6,8H,5,7H2,1H3,(H,21,22) |
InChI Key |
ORKVHLCVQDSOAL-UHFFFAOYSA-N |
SMILES |
O=C1NCCC2=C1C=CC(C3=CC(C(F)(F)F)=NC=C3)=C2C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PARP10-IN-22; PARP10 IN 22; PARP10IN22 |
Origin of Product |
United States |
Molecular Mechanisms and Substrate Specificity of Parp10 Mediated Mono Adp Ribosylation
Enzymatic Catalysis and Cofactor Dependence of PARP10
PARP10's catalytic activity is dependent on NAD+ as the donor of the ADP-ribose unit. Unlike poly-ADP-ribosylating PARPs that possess a catalytic glutamate (B1630785) residue essential for polymer formation, PARP10 and other mono-ARTs typically feature a "H-Y-Φ" triad (B1167595) in their active site, where Φ is often isoleucine, leucine (B10760876), or tyrosine, and the catalytic glutamate is absent. researchgate.netjustia.com This structural difference dictates their restriction to mono-ADP-ribosylation. The catalytic mechanism of PARP10 is proposed to involve substrate-assisted catalysis, where an acidic residue on the protein substrate functionally substitutes for the missing catalytic glutamate to facilitate ADP-ribose transfer. researchgate.net
PARP10-IN-22 (Compound 22) functions as a potent inhibitor of PARP10's enzymatic catalysis. Studies have shown that Compound 22 inhibits human PARP10 with an IC50 value of 1.8 μM in enzymatic assays. nih.govuni.lu Its inhibitory activity is competitive with NAD+, suggesting it binds to the NAD+-binding site of PARP10. uni.luresearchgate.net
The selectivity of this compound (Compound 22) is a crucial aspect of its utility as a research tool. It exhibits significant selectivity for PARP10 over many other PARP family members, including those in the H-Y-E and H-Y-Φ subfamilies. Specifically, Compound 22 has shown >37-fold selectivity against H-Y-E PARPs (PARP1-4, 5b) and >10-fold selectivity against most H-Y-Φ PARPs, with lower selectivity observed for PARP7 (7-fold) and PARP16 (2.5-fold). nih.govuni.lu This selectivity profile allows researchers to inhibit PARP10 activity with minimal off-target effects on other PARP enzymes, enabling more precise investigations into PARP10-specific functions.
| Compound Name | Target Enzyme | IC50 (µM) | Selectivity |
| This compound (Cpd 22) | PARP10 | 1.8 | >37-fold vs H-Y-E PARPs; >10-fold vs most H-Y-Φ PARPs |
| This compound (Cpd 22) | PARP7 | 19.1 | 7-fold vs PARP10 |
| This compound (Cpd 22) | PARP16 | 6.7 | 2.5-fold vs PARP10 |
IC50 values and selectivity are approximate and based on reported data for Compound 22. nih.govuni.lu
Identification and Characterization of PARP10 Protein Substrates
Identifying the specific protein substrates of PARP10 is fundamental to understanding its cellular roles. Various approaches, including proteomic screens and targeted biochemical assays, have been employed to identify proteins that undergo PARP10-mediated MARylation. PARP10 has been shown to auto-ADP-ribosylate itself, and this auto-MARylation can be monitored to assess the enzyme's catalytic activity. nih.gov
This compound (Compound 22) is a valuable tool in the identification and validation of PARP10 substrates. By treating cells or purified protein systems with this compound (Compound 22), researchers can determine if the MARylation of a candidate substrate is dependent on PARP10's catalytic activity. A reduction or absence of MARylation in the presence of the inhibitor provides strong evidence that the modification is catalyzed by PARP10. Studies using Compound 22 have demonstrated its ability to inhibit both auto-MARylation of full-length PARP10 and the MARylation of endogenous PARP10 targets in cells. nih.govuni.lu
Known and putative PARP10 substrates identified through various methods include Aurora-A, GSK3β, and PCNA. justia.com The use of PARP10 inhibitors like Compound 22 can help confirm these interactions and investigate the functional consequences of their MARylation. For instance, the pharmacological inhibition of PARP10 has been used to study its role in regulating the G2/M transition of the cell cycle, a process involving the PARP10 substrate Aurora-A.
Structural Basis of PARP10-Substrate Interactions
The catalytic domain of PARP10 is responsible for binding NAD+ and interacting with protein substrates to facilitate MARylation. Structural studies, including crystal structures of the PARP10 catalytic domain, provide insights into the enzyme's architecture and the key residues involved in catalysis and ligand binding. justia.com The NAD+-binding site, particularly the nicotinamide-binding pocket, is a critical region for both substrate recognition (of the ADP-ribose donor) and inhibitor binding. justia.com
The rational design of this compound (Compound 22) was based on targeting a hydrophobic subpocket within the nicotinamide-binding site of PARP10. uni.luresearchgate.net This approach utilized structural information to design a molecule with a 3,4-dihydroisoquinolin-1(2H)-one scaffold substituted at specific positions (C-5 and C-6) to exploit interactions within this pocket. researchgate.netjustia.com The presence of a methyl group at the C-5 position and a 2-trifluoromethyl-pyridin-4-yl group at the C-6 position of the scaffold in Compound 22 contributes to its potency and selectivity for PARP10. researchgate.net Differences in the catalytic triad and surrounding residues between PARP10 (H-Y-I) and other PARPs (e.g., H-Y-E in PARP1) are thought to contribute to the observed selectivity of Compound 22, as the inhibitor's structure is designed to fit favorably into the PARP10 active site while potentially clashing with residues in other PARPs. researchgate.net
While a specific co-crystal structure of PARP10 with Compound 22 was not found in the provided search results, structural information on PARP10's catalytic domain and the design strategy employed for this class of inhibitors highlight the importance of the nicotinamide-binding site and adjacent regions for inhibitor interaction. uni.luresearchgate.net
Regulatory Modalities of PARP10 Catalytic Activity
PARP10's catalytic activity can be regulated through various mechanisms, including auto-modification, interactions with other proteins, and potentially post-translational modifications of PARP10 itself. PARP10 undergoes auto-MARylation at multiple acceptor residues, although the precise regulatory function of this auto-modification on its catalytic activity is still under investigation.
Protein-protein interactions also play a role in regulating PARP10 activity and localization. PARP10 interacts with proteins like PCNA and has been implicated in DNA damage tolerance pathways. justia.comnyxxb.cn It also contains ubiquitin-interacting motifs (UIMs) and has been shown to interact with ubiquitinated proteins, suggesting a crosstalk between MARylation and ubiquitination.
This compound (Compound 22) directly modulates PARP10 catalytic activity by inhibiting the transfer of ADP-ribose. nih.govuni.lu By inhibiting the enzyme, Compound 22 can indirectly impact the downstream effects of PARP10-mediated MARylation, providing a means to study the functional consequences of inhibiting this specific post-translational modification. For instance, inhibiting PARP10 with pharmacological agents has been shown to affect cell cycle progression and potentially influence cellular responses to replication stress. justia.com The use of a selective inhibitor like Compound 22 helps to attribute these cellular effects specifically to the inhibition of PARP10 catalytic activity.
| Regulatory Modality | Description | Relevance to this compound (Compound 22) |
| Auto-MARylation | PARP10 modifies itself at multiple sites. | Inhibited by Compound 22, used to assess inhibitor activity. nih.gov |
| Protein-Protein Interactions | Interacts with proteins like PCNA and ubiquitinated proteins. justia.com | Inhibition of catalysis by Compound 22 affects downstream processes influenced by these interactions. |
| Substrate-Assisted Catalysis | Acidic residue on substrate aids in ADP-ribose transfer. researchgate.net | Compound 22 inhibits the catalytic process itself. nih.govuni.lu |
Cellular Functions and Signaling Pathways Governed by Parp10
Role of PARP10 in DNA Damage Response and Genomic Integrity
PARP10 is a crucial player in maintaining genomic stability, particularly in response to DNA damage and replication stress. patsnap.comfrontiersin.orgnih.gov Depletion of PARP10 has been shown to result in genomic instability and increased sensitivity to agents that damage DNA. researchgate.netfrontiersin.orgnih.gov
Modulation of Replication Stress and Fork Dynamics
Proliferating cells, especially cancer cells, frequently experience replication stress, which involves the slowing or stalling of DNA replication forks. oncotarget.com PARP10 plays a significant role in mitigating this stress. oup.commdpi.comuni.lu Overexpression of PARP10 helps alleviate cellular sensitivity to replication stress-inducing agents like hydroxyurea (B1673989) and promotes the restart of stalled replication forks. oncotarget.combiorxiv.orguni.luuniprot.org By enhancing the cell's ability to cope with replication fork arrest, PARP10 supports cellular proliferation and tumorigenesis. oup.comuni.luuniprot.org This function is considered a key component of its oncogenic activity. oup.comuni.lu Research using mouse xenograft models has demonstrated that the loss of PARP10 can reduce the tumorigenic activity of cancer cells. biorxiv.orguniprot.org
Interaction with Proliferating Cell Nuclear Antigen (PCNA) and Translesion Synthesis Pathways
A central mechanism by which PARP10 maintains genome integrity is through its interaction with Proliferating Cell Nuclear Antigen (PCNA), a master regulator of DNA replication and repair. cambridge.orgnih.govresearchgate.netnih.gov PARP10 binds directly to PCNA via a conserved PCNA-interacting peptide (PIP) box. oup.comresearchgate.netnih.gov This interaction is crucial for the DNA damage tolerance pathway known as translesion synthesis (TLS). oncotarget.comfrontiersin.orgnih.gov
During replication stress, PCNA is mono-ubiquitinated, a modification that serves as a docking signal for specialized, low-fidelity TLS polymerases. oncotarget.comnih.govnih.gov These polymerases can replicate across DNA lesions, allowing the replication fork to bypass the damage and restart. oncotarget.comnih.gov PARP10 is required for this process; its knockdown leads to defective translesion synthesis. nih.govnih.gov PARP10 interacts preferentially with the ubiquitinated form of PCNA, using its ubiquitin-interacting motifs (UIMs) to stabilize the interaction. oncotarget.comoup.comnih.gov Furthermore, PARP10 promotes the levels of PCNA ubiquitination and the subsequent recruitment of TLS polymerases, such as Polη, to stalled forks. oncotarget.comoup.comuni.lu This entire process, while crucial for restarting replication, is inherently error-prone and can lead to increased mutagenesis. oup.com PARP10 also interacts with the ubiquitin ligase RAD18, recruiting it to nascent strand gaps to promote PCNA ubiquitination and subsequent gap-filling by TLS polymerase REV1. researchgate.netrepec.org
Impact on DNA Damage Checkpoint Kinases (e.g., ATM)
Recent studies have uncovered a functional link between PARP10 and Ataxia-Telangiectasia Mutated (ATM), a master kinase of the DNA damage checkpoint response. oncotarget.comresearchgate.net Genome-wide CRISPR screens revealed that cells overexpressing PARP10 are particularly dependent on DNA repair genes, including ATM, for their survival. oncotarget.comresearchgate.net This suggests a synthetic lethal relationship between PARP10 overexpression and the loss of ATM. oncotarget.com
Mechanistically, PARP10 appears to influence the recruitment of ATM to sites of replication stress. oncotarget.comoup.com In cells overexpressing PARP10, the recruitment of ATM to nascent DNA is enhanced under conditions of replication stress. oncotarget.comoup.comresearchgate.net This finding suggests that PARP10-overexpressing cells may be hyper-reliant on the ATM pathway for their viability, potentially by directly or indirectly regulating ATM recruitment to stressed replication forks. oncotarget.com
| Interacting Protein | Nature of Interaction | Functional Outcome | References |
|---|---|---|---|
| PCNA (Proliferating Cell Nuclear Antigen) | Direct binding via PIP-box; preferential binding to ubiquitinated PCNA via UIMs. | Promotes PCNA ubiquitination, recruits TLS polymerases to stalled replication forks, and enables DNA damage tolerance and replication restart. | oncotarget.comoup.comoup.comnih.govnih.gov |
| RAD18 | Direct interaction. | Recruits RAD18 to nascent strand gaps, leading to PCNA ubiquitination and subsequent TLS-mediated gap repair. | researchgate.netrepec.org |
| ATM (Ataxia-Telangiectasia Mutated) | Functional interaction; PARP10 affects ATM recruitment. | PARP10-overexpressing cells are dependent on ATM for survival; PARP10 enhances ATM recruitment to sites of replication stress. | oncotarget.comoup.comoup.comresearchgate.net |
Regulation of Cell Cycle Progression by PARP10
PARP10 is involved in regulating multiple phases of the cell cycle, a function that is closely tied to its role in promoting cellular proliferation. researchgate.netnih.govmdpi.com Its influence extends from the G1/S transition to the progression through G2 and mitosis. oup.comnih.govthebiogrid.org
Influence on G1, S, and G2/M Phase Transitions
PARP10 has been implicated in the G1/S transition, partly through its initial discovery as a c-Myc interacting protein. oup.com Its phosphorylation by the G1 kinase CDK2 during the late G1 to S phase has been proposed as a key regulatory step to support cell growth. mdpi.comgenecards.org During S-phase, its interaction with PCNA is critical for managing DNA damage tolerance. mdpi.com
More recent and detailed findings have highlighted a specific role for PARP10 in the G2/M transition. cambridge.orgnih.govresearchgate.net The genetic ablation, depletion, or pharmacological inhibition of PARP10 leads to a significant delay in the progression from the G2 phase into mitosis. nih.govresearchgate.net This delay is associated with defects in the timely activation and localization of key mitotic machinery. nih.gov
PARP10-Mediated Regulation of Mitotic Kinases (e.g., Aurora A, PLK1)
The role of PARP10 in the G2/M transition is mediated through its direct regulation of essential mitotic kinases via MARylation. nih.govmdpi.com
Aurora A: Aurora A is a critical kinase that governs mitotic entry and spindle formation. oup.comnih.gov PARP10 MARylates Aurora A, and this modification enhances its kinase activity. cambridge.orgnih.gov The activation of Aurora A by PARP10-catalyzed MARylation is necessary for its proper recruitment to centrosomes and the mitotic spindle, ensuring a timely G2/M transition. cambridge.orgnih.govresearchgate.net Cells lacking PARP10 show decreased localization of Aurora A at centrosomes, consistent with a delay in mitotic entry. nih.gov However, in other contexts, such as tumor metastasis, PARP10-mediated MARylation has been reported to suppress Aurora A kinase activity, suggesting its regulatory role is context-dependent. oup.comoup.com
Polo-like kinase 1 (PLK1): PLK1 is another key mitotic kinase that is often overexpressed in cancers. oup.comcambridge.orgcambridge.org PARP10 interacts with and MARylates PLK1, which leads to a significant inhibition of its kinase activity. oup.comcambridge.orgcambridge.orgwjgnet.comsigmaaldrich.com This interaction is part of a complex feedback loop. PLK1 can phosphorylate PARP10, which in turn can abrogate PARP10-mediated inhibition of the NF-κB pathway. oup.comoup.comcambridge.orgwjgnet.com This reciprocal regulation between PARP10 and PLK1 creates a signaling axis that can influence cell proliferation and tumorigenesis, particularly in cancers like hepatocellular carcinoma. cambridge.orgcambridge.orgwjgnet.com
| Interacting Kinase | Type of Regulation | Functional Outcome | References |
|---|---|---|---|
| CDK2 | Phosphorylates PARP10. | Supports cell growth and proliferation during the late G1-S phase. | researchgate.netmdpi.comgenecards.org |
| Aurora A | MARylates Aurora A. | Activates Aurora A kinase activity, promoting its recruitment to centrosomes and ensuring proper G2/M progression. Can also suppress activity in other contexts. | oup.comoup.comcambridge.orgnih.govresearchgate.net |
| PLK1 (Polo-like kinase 1) | MARylates PLK1; is phosphorylated by PLK1. | MARylation inhibits PLK1 kinase activity. PLK1 phosphorylation of PARP10 affects NF-κB signaling, forming a feedback loop. | oup.comoup.comcambridge.orgcambridge.orgwjgnet.com |
Control of Cell Proliferation, Migration, and Invasion by PARP10
PARP10 plays a complex and sometimes contradictory role in the regulation of cell proliferation, migration, and invasion, with its effects appearing to be context-dependent.
Research Findings on PARP10's Role in Cell Proliferation, Migration, and Invasion:
| Cellular Process | Effect of PARP10 | Mechanism/Associated Molecules | Cell/Tumor Type | Citation |
| Proliferation | Promotes | Alleviates replication stress, fosters restart of stalled replication forks. | HeLa cells, non-transformed RPE-1 cells | nih.govuniprot.org |
| Proliferation | Promotes | - | Oral Squamous Cell Carcinoma (OSCC) | frontiersin.orgnih.gov |
| Proliferation | Decreases | - | Breast cancer and colorectal adenocarcinoma cells | nih.gov |
| Migration & Invasion | Suppresses | Negatively regulates Aurora A activity. | HeLa and hepatocellular carcinoma (HCC) QGY-7703 cells | uniprot.orgfrontiersin.orgresearchgate.net |
| Migration & Invasion | Promotes | - | Oral Squamous Cell Carcinoma (OSCC) | nih.gov |
Studies have shown that PARP10 can promote cellular proliferation by alleviating replication stress and facilitating the restart of stalled replication forks. nih.govuniprot.org This has been observed in HeLa cancer cells and non-transformed RPE-1 cells. nih.gov In the context of oral squamous cell carcinoma (OSCC), PARP10 has also been implicated in promoting cancer cell proliferation. frontiersin.orgnih.gov Conversely, in breast cancer and colorectal adenocarcinoma cells, loss of PARP10 has been shown to decrease proliferation. nih.gov
The role of PARP10 in cell migration and invasion is equally multifaceted. In some cancer cell lines, such as HeLa and hepatocellular carcinoma (HCC) QGY-7703 cells, a deficiency of PARP10 has been shown to promote migration and invasion. frontiersin.orgnih.gov This has been linked to the regulation of Aurora A activity, where PARP10-mediated MARylation of Aurora A suppresses its kinase activity and downstream signaling, thereby inhibiting tumor metastasis. frontiersin.orgresearchgate.netoup.com However, in OSCC, PARP10 appears to enhance cell migration and invasion. nih.gov
Involvement of PARP10 in Apoptotic Processes
PARP10 has been implicated in the regulation of apoptosis, or programmed cell death. oncotarget.comresearchgate.net In some cellular contexts, PARP10 has been proposed to be important for caspase-dependent apoptosis. nih.govoup.com For instance, in oral squamous cell carcinoma, depletion of PARP10 has been shown to promote apoptosis. frontiersin.orgnih.gov Furthermore, in HeLa cells, the loss of PARP10 resulted in increased apoptosis following treatment with hydroxyurea, a replication stress-inducing agent. nih.gov
PARP10's Contributions to Cellular Metabolism and Bioenergetics
Emerging evidence suggests that PARP10 plays a significant role in the regulation of cellular metabolism and energy production. mdpi.com
PARP10 has been shown to modulate mitochondrial oxidative metabolism. oncotarget.comnih.govfrontiersin.orgoup.com Depletion of PARP10 in various cancer cell lines, including breast, cervical, colorectal, and exocrine pancreas cancer, led to an increase in mitochondrial oxidative capacity. nih.govplos.org This was accompanied by a decrease in mitochondrial superoxide (B77818) production and an increase in the expression of antioxidant genes, suggesting lower oxidative stress. nih.govplos.org The improved mitochondrial function was also associated with increased activation of AMPK. frontiersin.orgnih.govplos.org Furthermore, lower PARP10 expression has been linked to increased fatty acid oxidation. uniprot.orgnih.govplos.org
There is evidence to suggest a potential role for PARP10 in the regulation of glycolysis. frontiersin.org In oral squamous cell carcinoma, a glycolysis signature was found to be enriched in patients with high PARP10 expression. frontiersin.org Additionally, the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been identified as an interactor and a novel cellular target for PARP10. repec.orgmdpi.com PARP10 can mono-ADP-ribosylate GAPDH, and the presence of GAPDH in certain cytosolic bodies is dependent on the catalytic activity of PARP10. repec.orgmdpi.com This interaction links PARP10 directly to a key enzyme in the glycolytic pathway.
Regulation of Mitochondrial Oxidative Metabolism
Interplay of PARP10 with Immune and Stress Response Pathways
PARP10 is involved in modulating immune and stress responses, particularly through its interaction with the NF-κB signaling pathway. ohsu.edu Several PARP family members, including PARP10, are considered interferon-stimulated genes (ISGs), highlighting their role in the antiviral response. mdpi.com
PARP10 is recognized as a negative regulator of the NF-κB signaling pathway. biorxiv.orgresearchgate.net It can suppress cytokine-induced activation of NF-κB. nih.govoup.com The mechanism of this suppression involves PARP10 inhibiting the activation of the IKK complex, a key component of the NF-κB pathway. wikipathways.orgresearchgate.net PARP10 achieves this through two main actions: it competitively binds to K63-polyubiquitin chains, interfering with the polyubiquitylation of NEMO (IKKγ), and it directly interacts with and mono-ADP-ribosylates NEMO. researchgate.netfrontiersin.org Both of these actions lead to the inhibition of p65 translocation into the nucleus, thereby dampening NF-κB-dependent gene expression. researchgate.netfrontiersin.org In hepatocellular carcinoma, a negative feedback loop has been identified where NF-κB binds to the PARP10 promoter and suppresses its transcription. oup.com
Role in Stress Granule Formation and Dynamics
Stress granules (SGs) are dense aggregations of proteins and RNAs that form in the cytoplasm of cells in response to various stress conditions. researchgate.netnih.govnih.gov These structures are implicated in a range of diseases, including neurodegeneration, cancer, and viral infections. researchgate.netnih.govnih.gov The formation of stress granules is a dynamic process, and recent research has highlighted the critical role of the enzyme Poly(ADP-ribose) polymerase 10 (PARP10) in their assembly and dynamics. researchgate.netnih.govbiorxiv.org
Systematic knockdown of the human ADP-ribosyltransferase family has identified PARP10 as a key enzyme essential for the assembly of stress granules. researchgate.netnih.govbiorxiv.org Live-cell imaging studies have revealed that PARP10 plays a crucial role in regulating the initial kinetics of stress granule formation. researchgate.netnih.govbiorxiv.org
One of the core components of stress granules is the protein G3BP1. researchgate.netnih.govnih.gov Research has identified G3BP1 as a substrate of PARP10. researchgate.netnih.govnih.gov While PARP10 is a mono-ADP-ribosyltransferase, meaning it adds a single ADP-ribose unit to its substrates, G3BP1 becomes poly-ADP-ribosylated (PARylated). researchgate.netnih.govmdpi.com This suggests that PARP10 may act as a scaffold, initiating the process and enabling subsequent PARylation of G3BP1, which is critical for the recruitment of other proteins to the stress granule. researchgate.netnih.gov
The catalytic activity of PARP10 is directly involved in the recruitment of certain proteins into these cytosolic bodies. mdpi.com For instance, the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is recruited into stress granules in a manner dependent on the catalytic activity of PARP10. mdpi.com Furthermore, the knockdown of PARP10 has been shown to alter the core composition of stress granules, leading to a notable decrease in the presence of translation factors. researchgate.netbiorxiv.org
These findings support a model where ADP-ribosylation, initiated by PARP10, serves as a rate-limiting step in the formation of these RNA-rich condensates. researchgate.netnih.govnih.gov The mono-ADP-ribosylation activity of PARP10 on key substrates like G3BP1 appears to be a critical initiating event that governs the subsequent assembly and composition of stress granules. researchgate.netnih.govnih.gov
Interactive Data Table: Key Proteins Involved in PARP10-Mediated Stress Granule Formation
| Protein | Role in Stress Granule Formation | Interaction with PARP10 | Reference |
| PARP10 | Essential for the initiation and assembly of stress granules. Regulates the initial kinetics of formation. | Catalyzes the initial ADP-ribosylation that is a rate-limiting step. | researchgate.netnih.govbiorxiv.org |
| G3BP1 | A core component of stress granules. | A direct substrate of PARP10. Its PARP10-mediated modification is crucial for SG assembly. | researchgate.netnih.govnih.gov |
| GAPDH | Recruited into stress granules. | Its recruitment is dependent on the catalytic activity of PARP10. | mdpi.com |
Rational Design and Preclinical Development of Parp10 Inhibitors, Including Parp10 in 22 Analogues
Rationale for Pharmacological Inhibition of PARP10 in Research Settings
Poly (ADP-ribose) polymerases (PARPs) are a family of 17 enzymes that catalyze the transfer of ADP-ribose from NAD+ to target proteins. cohenlabohsu.comnih.gov This family can be broadly divided based on their catalytic activity: those that create long chains of poly-ADP-ribose (PARylation), such as PARP1 and PARP2, and the majority, which catalyze the attachment of a single ADP-ribose unit (mono-ADP-ribosylation or MARylation), including PARP10. acs.orgnih.govx-mol.com While the roles of PARylating enzymes in DNA damage repair are well-established, leading to clinically approved inhibitors for cancer therapy, the functions of MARylating PARPs are significantly less understood. acs.orgnih.govoncotarget.com
PARP10, in particular, has been implicated in a wide array of cellular processes, including DNA damage tolerance, cell cycle progression, regulation of the NF-κB pathway, metabolism, and apoptosis. oncotarget.commdpi.comresearchgate.net However, a significant hurdle in dissecting its precise cellular functions has been the lack of small-molecule inhibitors that are selective for individual MARylating PARP family members. nih.govnih.gov Many existing PARP inhibitors are unselective and target the highly conserved nicotinamide-binding site across the family. nih.govacs.org Therefore, the development of potent and selective pharmacological inhibitors for PARP10 is a critical research goal. Such tools would enable mechanistic studies into PARP10-mediated MARylation without the confounding effects of inhibiting other PARPs, thereby clarifying its role in both normal physiology and disease states like cancer. cohenlabohsu.compatsnap.com
Chemical Space Exploration and Scaffold Development for Selective PARP10 Inhibitors
The quest for selective PARP10 inhibitors has involved extensive exploration of various chemical scaffolds capable of binding to the enzyme's active site. A prominent starting point has been the 3,4-dihydroisoquinolin-1(2H)-one (dq) scaffold, which was previously utilized in the development of inhibitors for PARP1. cohenlabohsu.comresearchgate.net Researchers reasoned this scaffold could be adapted to achieve selectivity for PARP10. cohenlabohsu.com
Initial exploration focused on modifying the dq scaffold at specific positions to exploit structural differences between PARP10 and other family members. cohenlabohsu.com This led to the synthesis of numerous analogues, including PARP10-IN-22, through structure-activity relationship (SAR) studies. cohenlabohsu.comresearchgate.net Other scaffolds have also been investigated. The TIQ-A scaffold, a known PARP1 inhibitor, was repurposed through structure-guided design to shift selectivity towards mono-ARTs like PARP10 and PARP15. biorxiv.org Further research has explored phthalazinone-based derivatives and triazolobenzothiazoles, with one compound, OUL232, emerging as the most potent PARP10 inhibitor reported to date. mdpi.com
Structure-Based Design Principles for Active Site Targeting
The core principle behind designing PARP10 inhibitors is structure-based design targeting the enzyme's catalytic domain. acs.orgresearchgate.net Most inhibitors are designed as mimics of the nicotinamide (B372718) portion of the NAD+ substrate, competing for binding at the nicotinamide-binding pocket. researchgate.net The rational design process often begins by analyzing the crystal structure of PARP10, sometimes overlaid with the structures of other PARPs like PARP1, to identify unique structural features that can be exploited to confer selectivity. cohenlabohsu.com
For the dq scaffold, analysis of the PARP10 active site revealed that substituents at the C-5 and C-6 positions could be directed towards a specific pocket not conserved in all PARPs. cohenlabohsu.com This structural insight guided the synthesis of a series of compounds designed to probe and interact with this specific region, moving beyond simple nicotinamide isosteres to create compounds with tailored selectivity profiles. cohenlabohsu.comresearchgate.net
Optimization of Hydrophobic Sub-pocket Interactions
A key breakthrough in the development of selective PARP10 inhibitors was the identification and targeting of a hydrophobic sub-pocket within the nicotinamide-binding site. cohenlabohsu.comacs.org This pocket in PARP10 is formed by the residues Ile987 and amino acids from the D-loop: Tyr914, Val913, and Ala911. cohenlabohsu.com The D-loop is a region of high variability across the PARP family, making it an attractive target for achieving inhibitor selectivity. cohenlabohsu.com
The development of this compound (also referred to as compound 22 in foundational studies) is a prime example of this strategy. cohenlabohsu.com Researchers synthesized dq analogues with various substituents at the C-5 and C-6 positions specifically designed to fit into and interact with this hydrophobic sub-pocket. cohenlabohsu.comnih.govx-mol.com The combination of a methyl group at the C-5 position and a substituted pyridine (B92270) at the C-6 position in this compound proved to be particularly effective, leading to a potent and selective inhibitor. cohenlabohsu.com This approach of exploiting unique sub-pockets has become a viable strategy for developing selective inhibitors for other PARPs as well. cohenlabohsu.com
| Compound | C-5 Substitution | C-6 Substitution | PARP10 IC₅₀ (μM) | PARP11 IC₅₀ (μM) | Selectivity (PARP11/PARP10) |
|---|---|---|---|---|---|
| 1 (dq) | H | H | >100 | >100 | - |
| 8 | H | Phenyl | 3.6 | 14 | 4-fold |
| 12 | H | 4-fluorophenyl | 3.3 | 27 | 8-fold |
| This compound (22) | Methyl | 2-trifluoromethyl-pyridin-4-yl | 1.8 | 52 | 29-fold |
Strategies for Achieving PARP Isoform Selectivity (e.g., PARP10 vs. PARP1, PARP2, other mono-ARTs)
Achieving selectivity is the paramount challenge in PARP inhibitor design due to the conserved nature of the NAD+ binding pocket. nih.gov Selectivity for PARP10 over the PARylating enzymes (PARP1, PARP2) and other mono-ARTs relies on exploiting subtle but critical differences in the active site. A key differentiator is the catalytic triad (B1167595) sequence, which is H-Y-E (Histidine-Tyrosine-Glutamate) in PARylating PARPs and H-Y-Φ (Histidine-Tyrosine-Hydrophobic residue) in most mono-ARTs. cohenlabohsu.commdpi.com
In PARP1, the glutamate (B1630785) residue (E988) is crucial for the elongation of the poly-ADP-ribose chain. cohenlabohsu.commdpi.com This residue also sterically occludes the hydrophobic sub-pocket targeted by selective inhibitors. The design of this compound capitalized on this: its 6-position pyridinyl group would clash with the glutamate in PARP1, but it can form favorable hydrophobic interactions with the corresponding residue in PARP10, an isoleucine (I978). cohenlabohsu.com This structural difference is a major reason for this compound's >37-fold selectivity for PARP10 over the H-Y-E subfamily (PARPs 1-4, 5b). cohenlabohsu.com Similarly, small structural modifications to scaffolds like TIQ-A can shift selectivity away from poly-ARTs towards mono-ARTs by extending into regions that differ between the subfamilies. biorxiv.org
| PARP Family Member | Subfamily | IC₅₀ (μM) | Selectivity vs. PARP10 (Fold) |
|---|---|---|---|
| PARP10 | H-Y-Φ | 1.8 | - |
| PARP1 | H-Y-E | >100 | >56 |
| PARP2 | H-Y-E | >100 | >56 |
| PARP3 | H-Y-E | >100 | >56 |
| PARP6 | H-Y-Φ | >30 | >17 |
| PARP7 | H-Y-Φ | 13 | 7 |
| PARP11 | H-Y-Φ | 52 | 29 |
| PARP12 | H-Y-Φ | >30 | >17 |
| PARP16 | H-Y-Φ | 4.5 | 2.5 |
Chemical Genetics Approaches for Engineered PARP10 Variants
To overcome the challenges of inhibitor selectivity in a complex cellular environment, chemical genetics offers a powerful alternative for studying a single PARP family member. nih.govnih.gov The "bump-hole" strategy has been successfully applied to PARP10. nih.gov This approach involves two components: an engineered PARP enzyme (the "hole") and a specifically designed inhibitor (the "bump") that only fits into the modified enzyme. nih.govnih.gov
Researchers identified a "gatekeeper" residue, Leu926, in the PARP10 active site. nih.gov Mutating this bulky leucine (B10760876) to a smaller glycine (B1666218) (L926G) creates a unique pocket in the enzyme, generating an LG-PARP10 variant. nih.govnih.gov Concurrently, a series of "bumpy" dq analogues with substituents at the C-7 position were synthesized. nih.gov These bulky substituents were designed to clash with the active site of the wild-type (WT) PARP10 but fit snugly into the engineered pocket of the LG-PARP10 mutant. nih.gov This strategy yielded inhibitors that were over 10-fold selective for the mutant PARP10 versus its WT counterpart, providing a highly specific tool to probe PARP10 function in cells by replacing the endogenous enzyme with the engineered variant. nih.govscu.eduacs.org
Computational Methodologies in PARP10 Inhibitor Discovery
Computational methods are integral to the modern drug discovery pipeline for PARP10 inhibitors. researchgate.netresearchgate.net These in silico techniques accelerate the identification and optimization of lead compounds. nih.gov Key methodologies include:
Molecular Docking and Virtual Screening: These methods predict how potential inhibitors bind to the PARP10 active site. researchgate.netresearchgate.net Large chemical libraries can be virtually screened to identify initial hits with favorable binding energies and interaction profiles. researchgate.netresearchgate.net
Structure-Based Design: As mentioned, overlaying crystal structures of different PARPs allows for the identification of exploitable differences in their active sites, guiding the rational design of selective inhibitors. cohenlabohsu.com
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of the inhibitor-enzyme complex over time, helping to validate the binding modes predicted by docking. researchgate.netresearchgate.net
Virtual Combinatorial Libraries (VCLs): In an advanced approach, a hit compound from a screening method like DNA-encoded chemical libraries (DECLs) can be used as a template to computationally generate a vast virtual library of related compounds. nih.gov Computational binding prediction is then used to identify the most promising candidates from this virtual library for actual synthesis and testing, streamlining the hit-to-lead optimization process. nih.gov
These computational tools have been applied to various scaffolds, including quinazolines and derivatives of known hits, to predict their potential as PARP10 inhibitors and to understand the structural basis for their activity and selectivity. researchgate.netnih.gov
Virtual Screening and Molecular Docking Techniques
The rational design of this compound, also known as compound 22 in foundational research, stemmed from a structure-based design strategy aimed at exploiting specific features within the nicotinamide-binding site of PARP10. researchgate.netcohenlabohsu.comnih.gov This approach utilized a 3,4-dihydroisoquinolin-1(2H)-one (dq) scaffold, a core structure known to be a pan-PARP inhibitor. nih.govnih.gov
The key to achieving selectivity was the strategic targeting of a hydrophobic subpocket within the PARP10 active site. researchgate.netcohenlabohsu.comnih.gov This pocket is defined by amino acid residues that are less conserved across the broader PARP family, offering a window for designing selective inhibitors. acs.org The design process involved modeling the dq scaffold within the PARP10 binding site to guide the synthesis of analogues with substituents at the C-5 and C-6 positions. researchgate.netcohenlabohsu.com This structure-guided approach, which involves overlaying inhibitor scaffolds with the protein's crystal structure, is fundamental to modern medicinal chemistry and allows for the prospective design of compounds with desired interactions. nih.gov
By evaluating how different substituents would fit and interact with this hydrophobic pocket, researchers synthesized a series of analogues. researchgate.netcohenlabohsu.comnih.gov This iterative process of design, synthesis, and testing led to the identification of this compound, which features a methyl group at the C-5 position and a substituted pyridine at the C-6 position, modifications designed to optimally occupy the targeted subpocket. researchgate.netcohenlabohsu.comnih.gov
Molecular Dynamics Simulations in Inhibitor Design
Information regarding the specific use of molecular dynamics (MD) simulations in the initial rational design and development of this compound and its direct analogues is not detailed in the primary research literature. While MD simulations are a powerful tool for evaluating the stability of protein-ligand complexes and understanding their dynamic interactions over time, and have been used in the study of other PARP inhibitors, their application in the foundational development of this compound has not been explicitly documented. frontiersin.org
In Vitro and Cellular Characterization of PARP10 Inhibitors (e.g., this compound)
Following its design and synthesis, this compound underwent rigorous testing to determine its potency, cellular activity, and selectivity.
Enzymatic Inhibition Kinetics and Potency (IC50 Determination)
The inhibitory potency of this compound against the catalytic domain of PARP10 was determined through in vitro enzymatic assays. These assays measure the ability of the inhibitor to block the catalytic activity of the enzyme. This compound was found to be a potent inhibitor of PARP10.
| Compound | Target | IC50 (µM) |
| This compound | PARP10 | 1.8 |
This table is interactive. Data from reference cohenlabohsu.com.
Cellular Target Engagement and On-target Activity Confirmation
A critical step in inhibitor development is confirming that the compound can enter cells and engage its intended target. To assess this, researchers tested this compound in human embryonic kidney (HEK) 293T cells that were engineered to express full-length PARP10. cohenlabohsu.com
The on-target activity was confirmed by monitoring the auto-mono-ADP-ribosylation (auto-MARylation) of PARP10, a known function of the enzyme, via Western blot analysis. cohenlabohsu.com The results demonstrated that this compound could dose-dependently inhibit the auto-MARylation of PARP10 within a cellular context. cohenlabohsu.com This confirmed that the compound is cell-permeable and effectively engages PARP10 at its active site in a live-cell environment, inhibiting not only the modification of PARP10 itself but also of its endogenous targets. cohenlabohsu.com
Assessment of Selectivity Against Pan-PARP Family Members
To be a useful chemical probe, an inhibitor must be selective for its target over other related enzymes. The selectivity of this compound was profiled against a broad panel of other active PARP family members. cohenlabohsu.com These assays revealed that this compound exhibits greater than 10-fold selectivity for PARP10 over a large subset of the PARP family. researchgate.netcohenlabohsu.com
Notably, the inhibitor showed high selectivity (>37-fold) against the H-Y-E subfamily of PARPs (PARP1, PARP2, PARP3, PARP4, and Tankyrase-2/PARP5b), which are poly-ADP-ribosylating enzymes. cohenlabohsu.com This selectivity is likely due to differences in the catalytic triad of these enzymes compared to the H-Y-I triad present in PARP10. cohenlabohsu.com While it was highly selective against most mono-ADP-ribosylating PARPs, it was found to be 7-fold selective over PARP7 and only 2.5-fold selective over PARP16. cohenlabohsu.com
| PARP Family Member | IC50 (µM) or % Inhibition | Selectivity Fold vs PARP10 |
| PARP10 | 1.8 | - |
| PARP1 | >100 | >55 |
| PARP2 | >100 | >55 |
| PARP3 | >100 | >55 |
| PARP4 | >100 | >55 |
| PARP5b (TNKS2) | >100 | >55 |
| PARP6 | No inhibition at 30 µM | >16 |
| PARP7 | 19.1 | 7 |
| PARP8 | No inhibition at 30 µM | >16 |
| PARP11 | 52 | 29 |
| PARP12 | No inhibition at 30 µM | >16 |
| PARP16 | 6.7 | 2.5 |
This table is interactive and compiled from data in reference cohenlabohsu.com. The IC50 for PARP10 is 1.8 µM, though some literature rounds this to 1.6 µM or 2.7 µM in different contexts. Selectivity is calculated based on the 1.8 µM value where applicable.
Preclinical Efficacy and Mechanistic Studies of Parp10 in 22 and Other Selective Parp10 Inhibitors in Disease Models
Investigative Studies in Cancer Cell Lines and Organoids
The lack of highly selective inhibitors for individual PARP family members has historically hindered the understanding of their specific cellular roles. nih.gov However, the development of chemical genetics strategies and specific small-molecule inhibitors, such as OUL35 and others, has enabled more detailed investigation into PARP10's function in cancer. nih.govmedchemexpress.comcohenlabohsu.comacs.org Studies often utilize the depletion of PARP10 via siRNA or CRISPR/Cas9 as a complementary approach to understand its contribution to cancer cell pathophysiology. nih.govfrontiersin.org
Research indicates that PARP10's influence on cancer cell proliferation is highly dependent on the cellular context. In several cancer types, PARP10 appears to function as an oncogene, promoting cell growth and survival.
HeLa Cells: In cervical cancer HeLa cells, knocking out PARP10 was found to reduce cancer cell proliferation. nih.gov Conversely, overexpression of PARP10 in non-transformed RPE-1 cells promoted cellular proliferation. oup.comnih.gov
Oral Squamous Cell Carcinoma (OSCC): In OSCC cells, depletion of PARP10 markedly inhibited cell proliferation. frontiersin.orgnih.gov This aligns with findings that PARP10 expression is elevated in OSCC tissues and correlates with malignant features. frontiersin.org
Breast and Colon Cancer Cells: Silencing of PARP10 in MCF7 (breast cancer) and CaCo2 (colorectal cancer) cells resulted in a significant reduction in cellular proliferation. plos.org This anti-proliferative effect was linked to a shift away from Warburg-type metabolism toward enhanced mitochondrial oxidative capacity. plos.org
Hepatocellular Carcinoma (HCC): In contrast, one study reported that PARP10 significantly decreases the colony-forming number of HCC cells, suggesting a tumor-suppressive role in this context. nih.gov
These studies collectively show that inhibiting PARP10 can decrease proliferation and viability in a range of cancer cell lines, often by influencing fundamental processes like metabolism or replication stress. nih.govplos.org
PARP10 has been shown to play a significant, though sometimes contradictory, role in modulating apoptosis, cell migration, and invasion.
Apoptosis: Depletion of PARP10 in OSCC cells was shown to promote apoptosis. frontiersin.orgnih.gov In PARP10-knockout HeLa cells, depletion of CDK2 or CCNE1, identified through CRISPR screens, led to a significant increase in apoptosis compared to control cells. oncotarget.com However, other studies have described a pro-apoptotic role for PARP10. oncotarget.comresearchgate.net Dual inhibitors of PARP10 and PARP15, such as PARP10/15-IN-2 and PARP10/15-IN-3, have been reported to rescue cells from apoptosis. medchemexpress.com
Migration and Invasion: In OSCC, silencing PARP10 markedly inhibited cancer cell migration and invasion. frontiersin.orgnih.gov Conversely, a different study found that PARP10 deficiency promoted the migration and invasion of HeLa and hepatocellular carcinoma (HCC) QGY-7703 cells. nih.gov This tumor-suppressive role in metastasis was linked to PARP10's ability to mono-ADP-ribosylate and inhibit Aurora A kinase, a protein involved in the epithelial-mesenchymal transition (EMT). researchgate.netfrontiersin.org Reduced PARP10 expression has been observed in metastatic HCC compared to primary tumors. researchgate.net
A key area of investigation for PARP inhibitors is their ability to sensitize cancer cells to DNA-damaging therapies. patsnap.com PARP10 is implicated in the DNA damage response (DDR), particularly in response to replication stress. oup.comfrontiersin.org It interacts with Proliferating Cell Nuclear Antigen (PCNA) and is required for DNA damage tolerance. frontiersin.orgnih.govresearchgate.net
Studies have shown that depleting PARP10 renders cancer cells hypersensitive to agents that cause replication fork stalling. nih.gov
In HeLa cells, PARP10 knockdown resulted in significant sensitivity to:
Hydroxyurea (B1673989) (HU): A drug that depletes nucleotide pools. nih.gov
Mytomycin C (MMC): An agent that induces DNA crosslinks. nih.gov
UV irradiation: Which causes bulky DNA lesions. nih.govresearchgate.net
Notably, PARP10-depleted cells were not sensitive to bleomycin, a radiomimetic drug that primarily induces double-stranded breaks, suggesting a specific role for PARP10 in pathways that handle replication stress rather than all forms of DNA damage. nih.gov
This sensitizing effect suggests that PARP10 inhibitors could be used to enhance the efficacy of chemotherapy or radiation by hindering the ability of cancer cells to repair treatment-induced DNA damage. patsnap.comresearchgate.net
PARP10's influence on cancer cell behavior is mediated through its interaction with and modulation of key oncogenic signaling pathways.
PI3K-AKT and MAPK Pathways: In oral squamous cell carcinoma, depletion of PARP10 was found to impair both the PI3K-AKT and MAPK signaling pathways, which are critical for cancer cell proliferation and metastasis. frontiersin.orgresearchgate.netcambridge.org
Aurora A Kinase: PARP10 can directly interact with and mono-ADP-ribosylate the mitotic kinase Aurora A. researchgate.netmdpi.com In the context of metastasis, this MARylation inhibits Aurora A's kinase activity, thereby suppressing downstream signaling that promotes EMT. researchgate.netfrontiersin.org However, in the context of cell cycle progression, PARP10-catalyzed MARylation has been reported to enhance the kinase activity of Aurora-A during the G2/M transition, highlighting a complex, function-specific regulation. cambridge.orgmdpi.com
NF-κB Pathway: PARP10 has been identified as a negative regulator of the NF-κB pathway. researchgate.netbiorxiv.org It can interfere with the ubiquitin-mediated degradation of NF-κB essential modulator (NEMO), and its catalytic activity is involved in suppressing NF-κB-dependent gene expression upon stimulation. researchgate.netbiorxiv.org A feedback loop involving PLK1 and NF-κB signaling has been linked to the inactivation of PARP10, which in turn accelerates HCC progression. researchgate.net
ATM Pathway: In cells overexpressing PARP10, there is an increased reliance on the DNA damage checkpoint kinase ATM for survival. oncotarget.com PARP10 appears to impact the recruitment of ATM to nascent DNA during replication stress, suggesting that PARP10-overexpressing tumors may be vulnerable to ATM inhibition. oncotarget.com
The available preclinical evidence clearly indicates that PARP10 can function as either an oncogene or a tumor suppressor depending on the cancer type and the specific cellular process being examined. researchgate.netresearchgate.netnih.govaging-us.com
Oncogenic Role:
PARP10 is overexpressed in a significant proportion of breast and ovarian tumors. nih.govresearchgate.net
In HeLa cells and OSCC, it promotes proliferation and tumorigenesis. oup.comnih.govfrontiersin.org
Studies have shown that PARP10's oncogenic activity may stem from its ability to alleviate replication stress, allowing cancer cells to bypass DNA damage checkpoints and continue proliferating. oup.comnih.govfrontiersin.org
Tumor Suppressor Role:
In hepatocellular carcinoma (HCC), PARP10 acts as a tumor suppressor by inhibiting metastasis. researchgate.netnih.gov Its expression is downregulated in metastatic HCC tissues. researchgate.net This function is mediated through the MARylation and inhibition of Aurora A kinase. researchgate.net
PARP10 was initially identified as a protein that interacts with the c-Myc oncoprotein and inhibits its transforming activity. researchgate.net
This dual functionality underscores the complexity of PARP10 biology and suggests that therapeutic strategies targeting PARP10 will need to be carefully tailored to specific cancer contexts.
Effects on Oncogenic Signaling Pathways (e.g., PI3K-AKT, MAPK)
Research in Preclinical Disease Models Beyond Oncology
While the primary focus of PARP10 inhibitor research has been on cancer, there is emerging interest in its potential for non-oncological diseases, particularly those involving cellular stress, DNA damage, and inflammation. patsnap.comnih.gov
Inflammatory and Autoimmune Diseases: PARP10 inhibitors are being investigated for their potential immunomodulatory effects. patsnap.com By influencing the activity of immune cells, these inhibitors could offer new therapeutic avenues for treating inflammatory and autoimmune conditions. patsnap.com
Neurodegenerative Diseases: Diseases such as Alzheimer's and Parkinson's are often characterized by the accumulation of DNA damage and protein aggregates in neurons. patsnap.com PARP inhibitors, including those targeting PARP10, are being explored for their potential to mitigate this damage and improve neuronal survival and function. patsnap.comnih.gov For instance, some PARP inhibitors have shown cytoprotective efficacy in in vitro models of neuronal death. nih.gov
Acute Lung Injury (ALI): While most studies in this area have focused on broad-spectrum or PARP1-selective inhibitors like olaparib (B1684210) and rucaparib, the underlying mechanism involves mitigating oxidative stress and DNA damage, processes in which PARP10 is also implicated. nih.govmdpi.com These studies provide a rationale for investigating selective PARP10 inhibitors in models of ALI and other inflammatory conditions. mdpi.com
Research into the non-oncology applications of selective PARP10 inhibitors is still in its early stages, but the known functions of PARP10 in fundamental cellular stress responses suggest it may be a viable target in a range of diseases. patsnap.com
Investigations in Neurodegenerative Disease Models
While the primary focus of poly (ADP-ribose) polymerase (PARP) inhibitors has been in oncology, there is a growing interest in their potential application for neurodegenerative diseases. patsnap.comnih.gov This interest stems from the fact that excessive cellular stress and DNA damage are common features of many neurodegenerative disorders. patsnap.com The activation of PARP1, for instance, has been linked to the induction of Aβ and the formation of Tau tangles in Alzheimer's disease models, contributing to cognitive decline. nih.govresearchgate.net
Although specific preclinical studies focusing solely on PARP10-IN-22 in neurodegenerative models are not extensively documented in the public domain, the broader class of PARP inhibitors has shown promise in various preclinical settings. nih.gov Inhibition of PARP is thought to mitigate neuronal damage and improve survival and function of neurons. patsnap.com The rationale for exploring PARP10 inhibitors in this context is based on their role in managing cellular stress and DNA damage, which could potentially offer a therapeutic avenue for diseases characterized by these pathological processes. patsnap.combiorxiv.org
It is important to note that much of the current understanding is based on the effects of broader PARP inhibitors, particularly those targeting PARP1. nih.govmdpi.com Translating these findings to the specific inhibition of PARP10 will require dedicated preclinical studies to determine its efficacy and the specific mechanisms at play in various neurodegenerative disease models.
Studies in Inflammatory and Autoimmune Disease Models
The role of PARP enzymes in inflammation is well-established, making PARP inhibitors a subject of investigation for inflammatory and autoimmune diseases. frontiersin.org PARP1, in particular, plays a significant role in the progression of inflammatory responses. Inhibition of PARP1 has shown protective effects in various models of inflammatory conditions.
Preclinical studies have demonstrated that some PARP inhibitors can have immunomodulatory effects. patsnap.com For instance, in models of experimental arthritis, a PARP-1 inhibitor was shown to reduce disease severity by downregulating the inflammatory response and the Th1-driven autoimmune response. While specific studies on this compound in autoimmune models are limited, the known role of PARP10 in regulating key inflammatory pathways highlights the need for further investigation. patsnap.comfrontiersin.org The induction of several PARP family members, including PARP10, by type I interferons suggests a complex interplay between PARPs and the immune system. rupress.org
Mechanistic Interrogation of PARP10 Inhibition in Model Systems
Analysis of Global and Specific Substrate Mono-ADP-Ribosylation Status
PARP10 is a mono-ADP-ribosyltransferase (mono-ART), meaning it catalyzes the transfer of a single ADP-ribose unit from NAD+ to a target protein. patsnap.comnih.gov This process is known as mono-ADP-ribosylation (MARylation). nih.gov The development of selective inhibitors like this compound allows for the detailed study of PARP10-mediated MARylation without the confounding effects of inhibiting other PARP family members. cohenlabohsu.com
A key aspect of mechanistic studies is to analyze how PARP10 inhibition affects the MARylation status of its substrates. PARP10 is known to auto-MARylate, and this modification can be inhibited by small molecule inhibitors. cohenlabohsu.com Furthermore, PARP10 targets a variety of other proteins for MARylation, influencing their function.
One of the key substrates of PARP10 is Aurora-A, a serine/threonine kinase involved in cell cycle regulation. frontiersin.orgmdpi.com PARP10-mediated MARylation has been shown to inhibit the kinase activity of Aurora-A. frontiersin.orgnih.govfrontiersin.org Another important substrate is Polo-like kinase 1 (PLK1), where MARylation by PARP10 inhibits its kinase activity and oncogenic function. frontiersin.orgnih.govfrontiersin.org PARP10 also MARylates NF-κB essential modulator (NEMO), which leads to the suppression of the NF-κB signaling pathway. biorxiv.orgfrontiersin.orgmdpi.com Additionally, PARP10 has been shown to MARylate and inactivate the kinase GSK3β, a component of the β-catenin destruction complex. mdpi.comscielo.br
The use of specific inhibitors in cellular models allows researchers to observe the dose-dependent inhibition of both PARP10 auto-MARylation and the MARylation of its downstream targets. cohenlabohsu.com This analysis is crucial for understanding the direct biochemical consequences of PARP10 inhibition.
Elucidation of Cellular Phenotypic Changes Triggered by PARP10 Inhibition
Inhibition of PARP10 leads to a variety of observable changes in cellular behavior, or phenotypes. These changes provide insights into the biological functions of PARP10.
Cell Cycle Progression: Inhibition or depletion of PARP10 has been shown to cause a delay in the G2/M transition of the cell cycle. mdpi.com This is consistent with its role in regulating key mitotic kinases like Aurora-A and PLK1. mdpi.com
Cell Proliferation and Tumorigenesis: The role of PARP10 in cell proliferation appears to be context-dependent. Some studies show that PARP10 promotes cell proliferation and its loss can decrease the tumorigenic activity of certain cancer cells. nih.govfrontiersin.org Conversely, other studies suggest a tumor-suppressive role. frontiersin.orgaging-us.com The inhibition of PARP10 can lead to reduced cell growth and proliferation in specific cancer cell lines. nih.govfrontiersin.org
DNA Damage Response and Replication Stress: PARP10 is involved in the response to DNA damage and replication stress. nih.govresearchgate.net It interacts with PCNA (proliferating cell nuclear antigen) at replication forks. nih.gov Inhibition of PARP10 can increase sensitivity to agents that cause replication stress. nih.gov
Cell Migration and Invasion: Depletion of PARP10 has been shown to inhibit the migration and invasion of certain cancer cells, such as oral squamous cell carcinoma cells. nih.govfrontiersin.org This effect is often linked to the modulation of signaling pathways that control cell motility. nih.govfrontiersin.org
Apoptosis: Knockdown of PARP10 has been observed to promote apoptosis in some cancer cell models. nih.govfrontiersin.org
These phenotypic changes are the downstream consequences of the altered MARylation status of PARP10 substrates and the subsequent perturbation of signaling pathways.
Identification of Downstream Effectors and Signaling Cascades Perturbed by Inhibition
The inhibition of PARP10's catalytic activity sets off a cascade of events by altering the function of its direct substrates and, consequently, the signaling pathways they regulate.
NF-κB Signaling: As mentioned, PARP10 negatively regulates the NF-κB pathway by MARylating NEMO. frontiersin.orgmdpi.com Inhibition of PARP10 would therefore be expected to lead to increased NF-κB activity. frontiersin.org This has implications for inflammatory responses and cell survival.
PI3K-AKT and MAPK Signaling Pathways: Studies involving the depletion of PARP10 in oral squamous cell carcinoma cells have shown that this leads to the impairment of the PI3K-AKT and MAPK signaling pathways. nih.govfrontiersin.org These pathways are crucial for cell growth, proliferation, and survival. The exact mechanism by which PARP10 influences these pathways, whether directly or indirectly, is an area of ongoing investigation. nih.gov
Wnt/β-catenin Signaling: PARP10-dependent MARylation and inactivation of GSK3β promotes Wnt signaling by stabilizing β-catenin. mdpi.comscielo.br Therefore, inhibiting PARP10 could potentially suppress the Wnt/β-catenin pathway.
Aurora-A and PLK1 Signaling: By inhibiting the kinase activity of Aurora-A and PLK1 through MARylation, PARP10 influences pathways related to cell cycle control, mitosis, and metastasis. frontiersin.orgmdpi.comnih.govfrontiersin.org Inhibition of PARP10 would be expected to de-repress the activity of these kinases, with complex downstream consequences.
ATM-Mediated DNA Damage Response: There is evidence suggesting a connection between PARP10 and the ATM-mediated DNA damage checkpoint response. oncotarget.com Cells overexpressing PARP10 appear to be more reliant on ATM for their viability. oncotarget.com
The following table summarizes some of the key substrates and signaling pathways affected by PARP10.
| Substrate/Pathway | Effect of PARP10 Activity | Consequence of PARP10 Inhibition (Predicted/Observed) |
| Aurora-A | Inhibition of kinase activity via MARylation. frontiersin.orgnih.govfrontiersin.org | Increased Aurora-A activity, potential effects on G2/M transition. mdpi.com |
| PLK1 | Inhibition of kinase activity and oncogenic function via MARylation. frontiersin.orgnih.govfrontiersin.org | Increased PLK1 activity. |
| NEMO (NF-κB pathway) | Negative regulation through MARylation, preventing ubiquitination. frontiersin.orgmdpi.com | Increased NF-κB signaling. |
| GSK3β (Wnt/β-catenin pathway) | Inactivation of kinase activity via MARylation, stabilizing β-catenin. mdpi.comscielo.br | Potential suppression of Wnt/β-catenin signaling. |
| PI3K-AKT Pathway | Regulation (mechanism under investigation). nih.govfrontiersin.org | Impairment of the pathway observed upon PARP10 depletion. nih.govfrontiersin.org |
| MAPK Pathway | Regulation (mechanism under investigation). nih.govfrontiersin.org | Impairment of the pathway observed upon PARP10 depletion. nih.govfrontiersin.org |
| PCNA | Interaction and involvement in DNA damage tolerance. nih.govresearchgate.net | Increased sensitivity to replication stress. nih.gov |
Future Directions and Unaddressed Research Inquiries for Parp10 and Its Inhibitors
Discovery of Novel Endogenous PARP10 Substrates and Interaction Networks
A critical area of future research for PARP10 involves the comprehensive identification of its endogenous protein substrates and the mapping of its interaction networks. While some PARP10 substrates, such as Aurora-A, histones, PCNA, GSK3β, and G3BP1, have been identified, the full spectrum of proteins modified by PARP10-mediated mono-ADP-ribosylation (MARylation) in various cellular states remains largely unknown. nih.gov Understanding these substrates and interactions is essential for elucidating the precise molecular mechanisms by which PARP10 exerts its biological effects.
Selective inhibitors like PARP10-IN-22 are indispensable tools for this discovery process. By inhibiting PARP10's catalytic activity, researchers can prevent or reduce the MARylation of its substrates. Comparing the protein MARylation profiles in the presence and absence of this compound can help pinpoint genuine PARP10 substrates. Furthermore, this compound can be used in pull-down assays or other proteomic approaches to stabilize transient interactions between PARP10 and its substrates or binding partners, thereby facilitating their identification. The application of this compound in conjunction with advanced proteomic techniques, such as those utilizing labeled NAD+ analogs or chemical genetics approaches, holds significant promise for uncovering novel PARP10 substrates and mapping its intricate interaction networks.
Development of Advanced Methodologies for Studying PARP10-Mediated MARylation In Vivo
Studying PARP10-mediated MARylation in living organisms presents significant technical challenges. The transient nature of MARylation and the lack of highly specific and sensitive detection methods have historically limited in vivo studies. Future research needs to focus on developing advanced methodologies to overcome these limitations.
Selective inhibitors like this compound are crucial components in the development and application of such methodologies. For instance, this compound can be used to validate the specificity of new probes or antibodies designed to detect PARP10-mediated MARylation events in vivo. By treating cells or model organisms with this compound, researchers can confirm that the signal detected by a new method is indeed dependent on PARP10 catalytic activity.
Furthermore, this compound or modified versions thereof could potentially be integrated into chemical genetics strategies that allow for the labeling and tracking of PARP10 substrates in a spatiotemporal manner within living systems. The development of 'clickable' NAD+ analogs that are preferentially utilized by engineered PARP10 variants, in combination with selective inhibitors like this compound to suppress the activity of endogenous PARP10, could enable the visualization and identification of MARylated proteins in vivo with unprecedented precision.
Continued Refinement and Optimization of PARP10 Inhibitor Potency and Selectivity
While this compound represents a significant step forward in the development of selective PARP10 inhibitors, there is a continued need for refinement and optimization to improve both potency and selectivity. uniprot.org The reported IC50 of 1.8 μM for this compound, while useful for research, suggests room for improvement in potency for potential therapeutic applications. uniprot.org Moreover, enhancing selectivity over closely related PARP family members like PARP7 and PARP16 would further improve the specificity of PARP10 inhibition and reduce the likelihood of off-target effects in research and potentially in the clinic. uniprot.org
Future research should leverage structural information, such as co-crystal structures of PARP10 with inhibitors like this compound, to guide the rational design of more potent and selective compounds. Structure-activity relationship (SAR) studies, building upon the foundation provided by scaffolds like the dq core of this compound and its specific modifications, will be essential for identifying chemical modifications that enhance binding affinity and specificity for PARP10. uniprot.org High-throughput screening of chemical libraries, coupled with robust counter-screening against other PARP family members, will also play a vital role in discovering novel scaffolds with improved properties. The development of a diverse panel of highly potent and selective PARP10 inhibitors, potentially with different binding modes, will provide researchers with a more comprehensive toolkit to probe PARP10 function.
Table 1: Selectivity Profile of this compound (Compound 22)
| PARP Family Member | IC50 (μM) | Selectivity Ratio (IC50 PARPX / IC50 PARP10) |
| PARP10 | 1.8 | 1 |
| PARP11 | 2.7 | 29-fold |
| PARP7 | 19.1 | 7-fold |
| PARP16 | 6.7 | 2.5-fold |
| PARP6 (short isoform) | >30 | >10-fold |
| PARP8 | >30 | >10-fold |
| PARP12 | >30 | >10-fold |
| Other PARP family members | >10-fold selective over most uniprot.org | >10 |
*Data primarily derived from Morgan et al., 2018. uniprot.org
Exploration of Synergistic Therapeutic Combinations with PARP10 Inhibition
PARP10 has been implicated in various diseases, including cancer, where its overexpression is associated with poor prognosis in certain types like acute myeloid leukemia and oral squamous cell carcinoma. Given its roles in DNA repair and cell cycle, inhibiting PARP10 could potentially sensitize cancer cells to existing therapies. biorxiv.org
Future research should explore the synergistic potential of combining PARP10 inhibition with other therapeutic modalities, such as chemotherapy, radiotherapy, or targeted therapies. nih.govunipr.it Preclinical studies utilizing selective PARP10 inhibitors like this compound in relevant disease models are essential to identify promising combination strategies. For example, investigating whether this compound enhances the efficacy of DNA-damaging agents or inhibitors of other DNA repair pathways could reveal novel therapeutic approaches. biorxiv.org
The use of this compound in cellular and animal models can help determine optimal drug combinations and scheduling to achieve synergistic effects while minimizing toxicity. Furthermore, studying the molecular mechanisms underlying any observed synergy using this compound can provide valuable insights into how PARP10 inhibition modulates cellular responses to other treatments.
Elucidating the Full Spectrum of PARP10’s Biological Roles in Health and Disease
Despite progress in understanding PARP10, its complete repertoire of biological functions in both physiological and pathological conditions is still being uncovered. PARP10 has been linked to diverse processes beyond DNA repair and cell cycle, including inflammation, apoptosis, metabolism, cell migration, and neuronal excitability. nih.govunipr.itscispace.com
Selective inhibitors such as this compound are invaluable tools for dissecting these multifaceted roles. By specifically inhibiting PARP10 activity, researchers can investigate the consequences in various cellular contexts and model systems, helping to delineate which functions are directly dependent on PARP10's catalytic activity. biorxiv.org
Future studies utilizing this compound can explore its impact on specific signaling pathways, cellular differentiation, development, and the progression of various diseases where PARP10 is implicated. This includes further investigation into its role in different cancer types, neurodegenerative disorders, and inflammatory conditions. biorxiv.org The application of this compound in conjunction with genetic approaches (e.g., CRISPR/Cas9-mediated knockout or knockdown) can help validate the on-target effects of inhibition and provide a more comprehensive understanding of PARP10's biological significance.
Q & A
Q. What experimental approaches are recommended to validate PARP10-IN-22’s target specificity and off-target effects?
To confirm specificity, combine in vitro enzymatic assays (e.g., PARP10 inhibition assays) with kinome-wide profiling to rule out cross-reactivity with other PARP family members or unrelated kinases. Use structural modeling (e.g., molecular docking) to assess binding interactions and compare results with negative controls (e.g., PARP1/2 inhibitors). Include orthogonal validation methods like CRISPR-mediated PARP10 knockout models to isolate compound effects .
Q. How should researchers design dose-response studies for this compound in cellular models?
Adopt a multi-concentration design (e.g., 8–10 doses, log-scale spacing) to calculate IC50 values. Use viability assays (MTT/XTT) and functional readouts (e.g., PARylation levels via Western blot). Include positive controls (e.g., known PARP inhibitors) and account for cell-line variability (e.g., test in ≥3 distinct lines). Replicate experiments across independent batches to assess reproducibility .
Q. What are the critical parameters for selecting in vitro assays to evaluate this compound’s mechanism of action?
Prioritize assays that measure:
- Catalytic inhibition : NAD+ depletion assays or ADP-ribosylation activity.
- Cellular penetration : Intracellular PARP10 activity post-treatment (e.g., immunofluorescence).
- Time-dependent effects : Pre-incubation studies to distinguish reversible vs. irreversible binding.
Validate assay conditions using literature-derived protocols and ensure alignment with PARP10’s biochemical properties (e.g., pH, cofactor requirements) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across different cancer models?
Analyze discrepancies using:
- Tissue-specific PARP10 expression profiles (e.g., RNA-seq datasets from TCGA).
- Microenvironmental factors : Co-culture systems to assess stromal interactions.
- Pharmacokinetic variability : Measure intracellular drug accumulation via LC-MS/MS.
Apply meta-analysis frameworks to compare published datasets, and conduct sensitivity analyses to identify confounding variables (e.g., assay endpoints, treatment duration) .
Q. What strategies optimize this compound’s selectivity in in vivo models?
- Pharmacophore refinement : Modify functional groups based on SAR studies to reduce off-target binding.
- Tissue-targeted delivery : Use nanoparticle encapsulation or prodrug approaches.
- Toxicokinetic profiling : Monitor metabolite formation and organ-specific toxicity in rodents.
Include control groups with PARP10 wild-type vs. knockout models to isolate compound-specific effects .
Q. How should researchers address this compound’s stability challenges in long-term studies?
- Pre-formulation analysis : Assess solubility, thermal stability, and light sensitivity via accelerated stability testing.
- Buffer optimization : Screen excipients (e.g., cyclodextrins) to enhance aqueous solubility.
- In-study monitoring : Collect time-point samples for HPLC-based potency verification.
Document degradation products and adjust storage conditions (e.g., -80°C aliquots) to minimize batch variability .
Q. What statistical methods are appropriate for analyzing this compound’s synergistic effects with other therapies?
Use Chou-Talalay combination indices for dose-matrix analyses and synergy scores (e.g., Bliss independence model). For multi-omics datasets (e.g., transcriptomics/proteomics), apply hierarchical clustering or PCA to identify synergistic pathways. Report confidence intervals and effect sizes to contextualize biological significance over statistical significance alone .
Methodological Best Practices
- Data Reporting : Follow STREGA guidelines for genetic studies or ARRIVE 2.0 for in vivo experiments. Include raw data in supplementary materials (e.g., dose-response curves, blot images) .
- Replication : Pre-register protocols (e.g., OSF, ClinicalTrials.gov ) and share code/materials via repositories like Zenodo .
- Ethical Compliance : Obtain ethics approval for animal studies, and disclose conflicts of interest per ICMJE standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
